TRPA1 Agonism: Head-to-Head with Sinigrin
In a direct head-to-head comparison using a cloned TRPA1 channel in vitro assay, both glucoputranjivin and the common reference glucosinolate sinigrin were found to be inactive as agonists. In contrast, the corresponding isothiocyanate breakdown products—isopropyl isothiocyanate (from glucoputranjivin) and allyl isothiocyanate (from sinigrin)—exhibit markedly different potency profiles [1]. This negative result is functionally significant: it establishes that intact glucosinolates, regardless of side-chain structure, do not directly activate TRPA1. Users selecting a glucosinolate for TRPA1 mechanistic studies must recognize that glucoputranjivin and sinigrin are functionally equivalent in this context (both inactive), but their hydrolytic products are not interchangeable.
| Evidence Dimension | TRPA1 receptor agonism (EC₅₀) |
|---|---|
| Target Compound Data | Inactive (no detectable agonism) |
| Comparator Or Baseline | Sinigrin: Inactive (no detectable agonism); Isopropyl isothiocyanate: EC₅₀ in high-potency range |
| Quantified Difference | No quantifiable difference in agonism between intact glucosinolates; differentiation resides in isothiocyanate product potency |
| Conditions | Cloned TRPA1 channel, in vitro calcium flux assay |
Why This Matters
This head-to-head negative result prevents misinterpretation of glucoputranjivin's biological role and informs proper selection of either intact glucosinolate or its isothiocyanate product for TRPA1-related investigations.
- [1] Borgonovo, G. et al. Molecules 2019, 24(5), 949. Isothiocyanates and Glucosinolates from Sisymbrium officinale: Isolation and in Vitro Assays on the Somatosensory and Pain Receptor TRPA1 Channel. View Source
